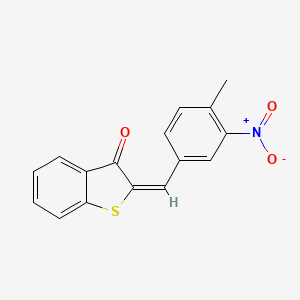

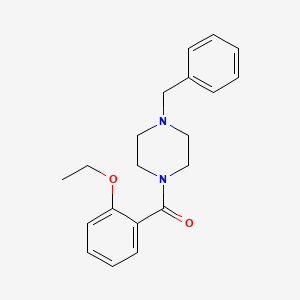

![molecular formula C19H28N4OS B5569146 1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane” is a complex organic molecule that contains a pyrazole ring and a diazepane ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Diazepane is a seven-membered saturated ring with two nitrogen atoms. The compound also contains an isobutyl group and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.

科学的研究の応用

Synthesis and Structural Analysis

1,3-Dipolar Cycloaddition Reactions : This compound is used in the synthesis of various heterocyclic compounds, particularly through 1,3-dipolar cycloaddition reactions. These reactions are essential for constructing complex molecular architectures in organic chemistry. For example, the research by Ong and Chien (1996) in "Organometallics" demonstrated the use of similar structures in cycloaddition reactions to yield spiro[4.5]decane systems, highlighting the synthetic utility of such compounds (Ong & Chien, 1996).

Synthesis of Spiro-1-Pyrazolines : Lévai's (2002) study in "Organic Preparations and Procedures International" explored the synthesis of spiro-1-pyrazolines, which are important nitrogen-containing five-membered heterocycles. These compounds are useful in drug research for their biological activities, and their synthesis often involves cycloaddition of diazoalkanes to carbon-carbon double bonds (Lévai, 2002).

Biological Activities and Pharmacological Applications

Agonist and Inverse Agonist Activities : The compound's structure is closely related to thienylpyrazoloquinolines, which have been studied for their affinity to benzodiazepine receptors. For instance, research by Takada et al. (1988) in "Journal of Medicinal Chemistry" found that certain thienylpyrazoloquinolines showed significant agonist and inverse agonist activities, indicating potential pharmacological applications (Takada et al., 1988).

Synthesis of Benzodiazepine Receptor Ligands : Costanzo et al. (2002) reported in "Journal of Medicinal Chemistry" the synthesis of 8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide 3-ester compounds, related to the queried chemical structure. These compounds, particularly the 3-(2-thienylmethoxycarbonyl) derivative, showed anxiolytic-like activity in rodents, again highlighting the potential for developing new pharmacological agents (Costanzo et al., 2002).

特性

IUPAC Name |

[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4OS/c1-15(2)12-16-13-18(21(3)20-16)19(24)23-8-5-7-22(9-10-23)14-17-6-4-11-25-17/h4,6,11,13,15H,5,7-10,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCVTSDPNIKEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

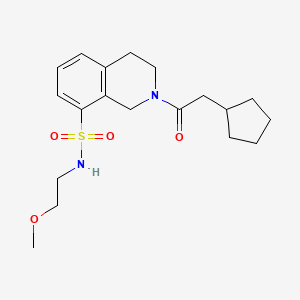

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

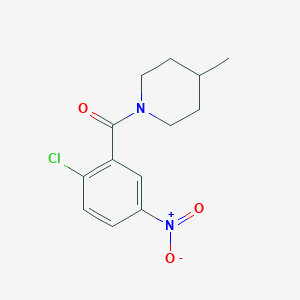

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

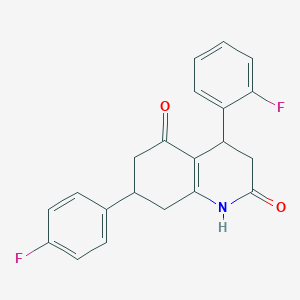

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)